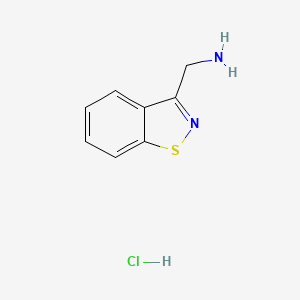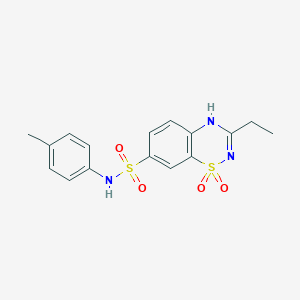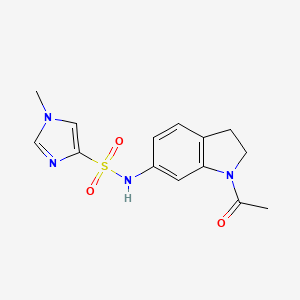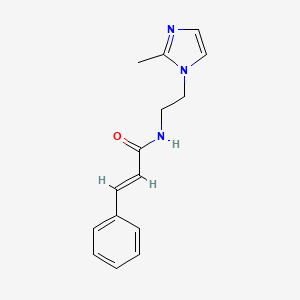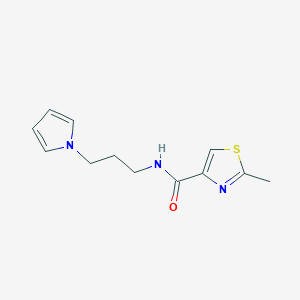
N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide” is a complex organic molecule that contains a pyrrole ring and a thiazole ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Thiazole, or 1,3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also represents a large class of derivatives .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole-containing compounds are generally synthesized through various methods, including the Knorr pyrrole synthesis, the Paal-Knorr synthesis, and the Van Leusen reaction . Thiazoles are typically synthesized through the reaction of α-haloketones and thioamides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings. Pyrrole has a five-membered ring with four carbon atoms and one nitrogen atom . Thiazole also has a five-membered ring but contains three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
Pyrrole is reactive due to the presence of a nitrogen atom in its five-membered ring . Thiazole is also reactive and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and thiazole rings. For example, both pyrrole and thiazole are aromatic and have the ability to participate in pi stacking interactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Enaminones as Building Blocks : Enaminones, including compounds similar to N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide, are synthesized as key intermediates for various biological activities. These compounds have shown potential in antitumor and antimicrobial activities. For instance, certain synthesized enaminones exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil (Riyadh, 2011).
Synthesis and Evaluation as Potential Agents
- Potential Antipsychotic Agents : Heterocyclic analogues of similar compounds have been evaluated as potential antipsychotic agents. These analogues showed potent in vivo activities, suggesting a promising direction for the development of new therapeutic agents (Norman et al., 1996).
Microwave-Assisted Synthesis
- Modern Synthesis Techniques : The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are similar in structure, has been achieved using both conventional chemical methods and modern microwave techniques. This approach offers higher yields in shorter times compared to conventional methods, highlighting the efficiency of modern synthesis techniques (Youssef et al., 2012).
Gene Expression Regulation
- Small Molecules Targeting DNA Sequences : Small molecules, like pyrrole-containing compounds, have been shown to control gene expression by targeting specific DNA sequences. These findings indicate the potential of such compounds in therapeutic applications, especially in regulating gene expression at the molecular level (Gottesfeld et al., 1997).
Synthesis of Benzamide-Based Derivatives
- Antiavian Influenza Virus Activity : Novel benzamide-based derivatives have been synthesized, showing significant anti-influenza A virus (H5N1) activity. This study underscores the potential of such compounds in antiviral research and therapy (Hebishy et al., 2020).
Synthesis of N-Acylbenzotriazoles
- Organic Synthesis Applications : N-Acylbenzotriazoles, including pyrrole-containing compounds, are used in various organic synthesis applications. They serve as neutral N-acylation agents for preparing amides, peptides, and other derivatives, demonstrating their versatility in organic synthesis (Katritzky et al., 2004).
DNA Recognition and Polyamides
- Targeting Specific DNA Sequences : Pyrrole-containing polyamides can target specific DNA sequences in the minor groove, controlling gene expression. This research opens up possibilities for treating diseases, including cancer, by targeting genetic sequences at the molecular level (Chavda et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-N-(3-pyrrol-1-ylpropyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-10-14-11(9-17-10)12(16)13-5-4-8-15-6-2-3-7-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCQARCIJLZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2614926.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2614927.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2614932.png)
![2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2614934.png)
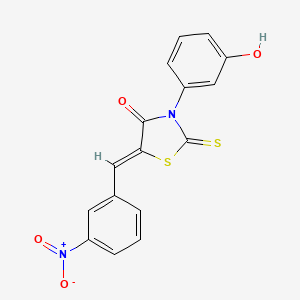
![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2614937.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid](/img/structure/B2614941.png)
